Cas no 694481-00-0 (3-chloro-4-(methylsulfanyl)phenylmethanol)

3-chloro-4-(methylsulfanyl)phenylmethanol structure
694481-00-0 structure
Product Name:3-chloro-4-(methylsulfanyl)phenylmethanol
CAS No:694481-00-0
MF:C8H9ClOS
MW:188.674460172653
CID:4657235
PubChem ID:17966746
Update Time:2025-07-18

3-chloro-4-(methylsulfanyl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • (3-CHLORO-4-(METHYLTHIO)PHENYL)METHANOL
    • 3-chloro-4-(methylsulfanyl)phenyl]methanol
    • Benzenemethanol, 3-chloro-4-(methylthio)-
    • 3-chloro-4-(methylsulfanyl)phenylmethanol
    • Inchi: 1S/C8H9ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
    • InChI Key: SJGDJDPYUCTRRO-UHFFFAOYSA-N
    • SMILES: C1(CO)=CC=C(SC)C(Cl)=C1

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Additional information on 3-chloro-4-(methylsulfanyl)phenylmethanol

Professional Introduction to 3-chloro-4-(methylsulfanyl)phenylmethanol (CAS No. 694481-00-0)

3-chloro-4-(methylsulfanyl)phenylmethanol, identified by its Chemical Abstracts Service (CAS) number 694481-00-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a phenyl ring substituted with both a chloro group and a methylsulfanyl moiety, exhibits unique structural and chemical properties that make it a promising candidate for further exploration in drug development and biochemical applications.

The molecular structure of 3-chloro-4-(methylsulfanyl)phenylmethanol consists of a benzene ring with a chloro substituent at the 3-position and a methylsulfanyl group at the 4-position, attached to a hydroxymethyl group. This specific arrangement imparts distinct reactivity and potential biological activity, making it an intriguing subject for synthetic chemists and pharmacologists. The presence of both electron-withdrawing (chloro) and electron-donating (methylsulfanyl) groups on the aromatic ring suggests that this compound may exhibit dual functionality, which could be exploited in the design of novel therapeutic agents.

In recent years, there has been growing interest in phenyl derivatives as pharmacophores due to their diverse biological activities. Studies have shown that compounds containing phenolic or thiol-based functional groups often possess significant pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The 3-chloro-4-(methylsulfanyl)phenylmethanol molecule, with its unique substitution pattern, is well-positioned to contribute to this area of research.

One of the most compelling aspects of 3-chloro-4-(methylsulfanyl)phenylmethanol is its potential as a building block for more complex molecules. The hydroxymethyl group provides a site for further functionalization, allowing chemists to modify the compound into derivatives with enhanced or tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines, where lead optimization often involves iterative modifications to improve potency, selectivity, and pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater accuracy. By leveraging these tools, scientists can identify potential binding interactions between 3-chloro-4-(methylsulfanyl)phenylmethanol and biological targets, such as enzymes or receptors. This approach has accelerated the discovery of novel drug candidates by reducing the reliance on empirical screening methods.

The synthesis of 3-chloro-4-(methylsulfanyl)phenylmethanol presents an interesting challenge due to the need to introduce both chloro and methylsulfanyl groups at specific positions on the benzene ring. Traditional synthetic routes may involve multi-step processes involving halogenation, sulfuration, and reduction steps. However, recent innovations in synthetic methodologies have made it possible to achieve these transformations more efficiently and with higher yields. For instance, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex aromatic structures in a single step.

From a medicinal chemistry perspective, 3-chloro-4-(methylsulfanyl)phenylmethanol holds promise as a precursor for drugs targeting neurological disorders. Phenolic compounds are known to interact with various neurotransmitter systems, and modifications to their structure can modulate their effects on these pathways. Preliminary studies suggest that derivatives of this compound may exhibit properties relevant to conditions such as depression, anxiety, and neurodegenerative diseases. Further research is needed to fully elucidate its potential in this context.

The role of 3-chloro-4-(methylsulfanyl)phenylmethanol in biochemical research extends beyond drug development. Its unique chemical properties make it a valuable tool for studying enzyme mechanisms and metabolic pathways. For example, labeled derivatives of this compound could be used as probes to investigate the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. Such studies not only enhance our understanding of biochemical processes but also aid in the development of more effective drugs with improved safety profiles.

In conclusion,3-chloro-4-(methylsulfanyl)phenylmethanol (CAS No. 694481-00-0) is a versatile compound with significant potential in pharmaceutical and biochemical research. Its structural features enable diverse applications in drug discovery, from serving as a building block for novel therapeutics to acting as a tool for investigating fundamental biological processes. As research continues to uncover new insights into its properties and applications,this compound is poised to play an increasingly important role in advancing our understanding of health and disease.

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